4-Chloro-3-iodopyridine hydrochloride
Overview
Description
4-Chloro-3-iodopyridine hydrochloride is a chemical compound with the molecular formula C5H4Cl2IN. It is an organohalide, specifically a halopyridine, characterized by the presence of both chlorine and iodine atoms attached to a pyridine ring. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-iodopyridine hydrochloride typically involves the halogenation of pyridine derivatives. One common method is the iodination of 4-chloropyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-iodopyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding pyridine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, typically in the presence of a base such as sodium hydroxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while a Suzuki coupling reaction can produce a biaryl compound .
Scientific Research Applications
4-Chloro-3-iodopyridine hydrochloride is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific biological pathways.
Material Science: It is employed in the preparation of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-iodopyridine hydrochloride is primarily related to its ability to participate in various chemical reactions. Its halogen atoms can be selectively activated or substituted, allowing for the precise modification of molecular structures. This makes it a valuable tool in the synthesis of compounds with specific biological or material properties .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Another halopyridine with a chlorine atom at the 2-position.
3-Iodopyridine: A halopyridine with an iodine atom at the 3-position.
4-Chloropyridine: A halopyridine with a chlorine atom at the 4-position.
Uniqueness
4-Chloro-3-iodopyridine hydrochloride is unique due to the presence of both chlorine and iodine atoms on the pyridine ring. This dual halogenation provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. Its ability to undergo selective substitution and coupling reactions sets it apart from other halopyridines, offering more options for chemical modifications .
Biological Activity
4-Chloro-3-iodopyridine hydrochloride is a halogenated aromatic compound with significant biological activity, particularly in pharmacology and medicinal chemistry. Its unique structural features contribute to its interactions with various biological targets, making it a subject of interest for research and development.
Chemical Structure and Properties
The molecular formula of this compound is C₅H₄ClIN, with a molecular weight of approximately 254.46 g/mol. The compound features a pyridine ring substituted at the third position with an iodine atom and at the fourth position with a chlorine atom, alongside a reactive amine group. This configuration influences its chemical reactivity and biological properties, allowing it to participate in various biochemical pathways.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- Cytochrome P450 Inhibition : It has been identified as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This inhibition suggests potential implications for drug interactions and pharmacokinetics when used therapeutically.
- Enzyme Interactions : The compound's structure allows it to act as both a nucleophile and electrophile, facilitating nucleophilic substitution reactions. This property is significant in synthesizing heterocyclic compounds used in pharmaceuticals .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound:
- Cell Proliferation Inhibition : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown moderate cytotoxicity against ovarian cancer cells while demonstrating limited toxicity towards noncancerous cells .
- Differentiation Induction : A study on related compounds revealed their ability to induce differentiation in acute myeloid leukemia (AML) cell lines, enhancing the expression of differentiation markers such as CD11b . This mechanism may provide insights into developing novel therapies for AML.
Antimicrobial Activity
There is emerging evidence suggesting that this compound may possess antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various pathogens, indicating potential applications in treating infections .
Case Studies and Research Findings
Several case studies have documented the biological activity of related pyridine derivatives:
- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against cancer cell lines, with IC50 values indicating effective concentrations for therapeutic action.
- Mechanistic Studies : Investigations into the mechanisms of action have revealed that these compounds can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
4-chloro-3-iodopyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClIN.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWNGHSQEOISGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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